

## Monomethyl auristatin E intermediate-9 molecular weight and formula

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Compound of Interest

Compound Name:

Monomethyl auristatin E
intermediate-9

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# Technical Guide: Monomethyl Auristatin E (MMAE) Intermediate-9

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Monomethyl auristatin E (MMAE) intermediate-9, a key component in the synthesis of the potent anti-cancer agent MMAE. This document details its chemical properties, synthesis, and its role in the broader context of antibody-drug conjugate (ADC) development.

#### **Core Data Summary**

Monomethyl auristatin E (MMAE) intermediate-9, identified by the CAS number 120205-58-5, is a crucial precursor in the total synthesis of MMAE.[1] Its chemical properties are summarized in the table below for easy reference.



Property	Value	Reference
Chemical Name	tert-butyl 3-methoxy-5-methyl- 4- [methyl(phenylmethoxycarbony I)amino]heptanoate	N/A
Molecular Formula	C22H35NO5	N/A
Molecular Weight	393.52 g/mol	N/A
CAS Number	120205-58-5	[1]

### Role in Monomethyl Auristatin E Synthesis

Monomethyl auristatin E (MMAE) is a synthetic, highly potent antineoplastic agent.[2][3] Due to its extreme cytotoxicity, it is not used as a standalone drug but is instead conjugated to monoclonal antibodies (mAbs) to form antibody-drug conjugates (ADCs).[2][3] These ADCs selectively target cancer cells, delivering the toxic MMAE payload directly to the tumor site, thereby minimizing systemic toxicity.[3]

MMAE intermediate-9 is a key building block in the multi-step synthesis of the MMAE peptide backbone. Understanding its synthesis and purification is critical for the efficient and scalable production of MMAE for clinical and research applications.

## **Experimental Protocols**

While a detailed, step-by-step protocol for the synthesis of **Monomethyl auristatin E intermediate-9** is not publicly available in extensive detail, the general synthetic approach involves the protection of the amine group of a precursor molecule. A representative procedure for a closely related deprotection step, which precedes the formation of a subsequent intermediate, is outlined below. This provides insight into the chemical transformations involved in the overall synthesis of MMAE.

General Procedure for Deprotection of a Cbz-Protected Amine in MMAE Synthesis:

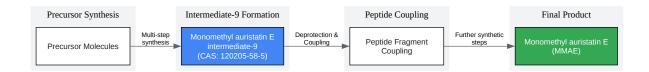
A solution of the Cbz-protected intermediate (e.g., (3R,4S,5S)-tert-butyl 4- (((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate) in a suitable solvent



such as methanol is treated with a catalyst, typically 10% palladium on carbon (50% wet).[4] Concentrated hydrochloric acid is added to the mixture.[4] The reaction is then subjected to hydrogenation under hydrogen pressure (e.g., 45 psi) for a period of several hours.[4] Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the hydrochloride salt of the deprotected amine.[4]

#### **Synthesis Workflow**

The following diagram illustrates the position of **Monomethyl auristatin E intermediate-9** within the broader synthetic pathway of Monomethyl auristatin E. This workflow highlights the sequential nature of the synthesis, where intermediates are progressively elaborated to form the final complex molecule.



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Caption: Synthetic workflow for Monomethyl auristatin E (MMAE) highlighting the position of intermediate-9.

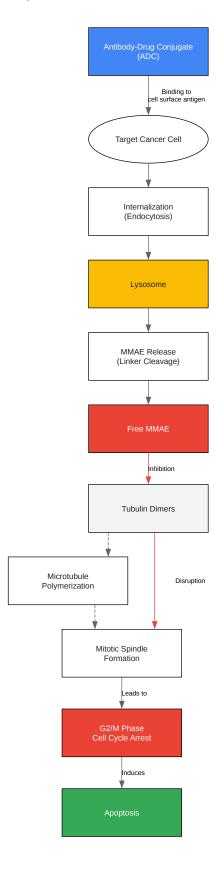
## Signaling Pathways and Mechanism of Action

**Monomethyl auristatin E intermediate-9** is a synthetic precursor and does not have a known direct role in biological signaling pathways. The biological activity resides in the final product, MMAE.

MMAE exerts its potent cytotoxic effect by inhibiting cell division.[2][3] It achieves this by disrupting microtubule polymerization, a critical process for the formation of the mitotic spindle during mitosis.[2][3] The inability to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death) in rapidly dividing cancer cells.



The following diagram illustrates the mechanism of action of MMAE once it is released from an antibody-drug conjugate within a target cancer cell.





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Caption: Mechanism of action of Monomethyl auristatin E (MMAE) following release from an ADC.

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